molecular formula C7H11N3O2 B13297487 (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13297487
M. Wt: 169.18 g/mol
InChI Key: KPXZHGSVPBCQDU-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features an amino group and an imidazole ring The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important for its biological activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino group and a methyl-substituted imidazole ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

KPXZHGSVPBCQDU-YFKPBYRVSA-N

Isomeric SMILES

CN1C=NC=C1[C@H](CC(=O)O)N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

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